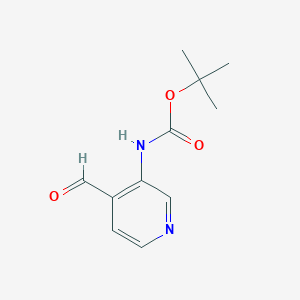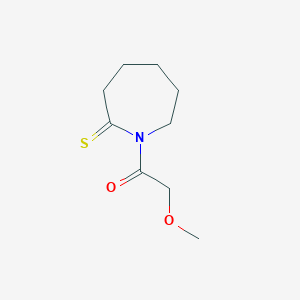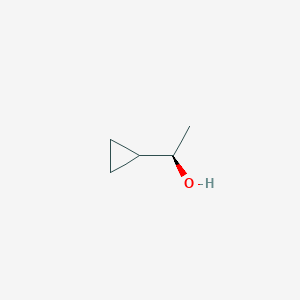
(R)-1-Cyclopropylethanol
Overview
Description
(1R)-1-Cyclopropylethanol is an organic compound characterized by a cyclopropyl group attached to an ethanol moiety. This compound is notable for its unique structural features, which include a three-membered cyclopropyl ring that imparts significant strain and reactivity to the molecule. The stereochemistry of the compound is specified by the (1R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1R)-1-Cyclopropylethanol can be synthesized through several methods. One common approach involves the reduction of cyclopropyl ketone using a chiral reducing agent to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of cyclopropyl acetaldehyde using a chiral catalyst.
Industrial Production Methods: In industrial settings, the production of (1R)-1-cyclopropylethanol often involves the use of large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, employing advanced catalytic systems and stringent reaction conditions to maintain the stereochemical integrity of the product.
Chemical Reactions Analysis
Types of Reactions: (1R)-1-Cyclopropylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert cyclopropyl ketone back to (1R)-1-cyclopropylethanol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in (1R)-1-cyclopropylethanol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for conversion to cyclopropyl chloride, followed by nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Cyclopropyl ketone.
Reduction: (1R)-1-Cyclopropylethanol.
Substitution: Various cyclopropyl derivatives depending on the substituent introduced.
Scientific Research Applications
(1R)-1-Cyclopropylethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the development of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-cyclopropylethanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various biochemical pathways, influencing enzyme activity and receptor binding. The cyclopropyl group can induce strain in molecular interactions, potentially enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Cyclopropylmethanol: Similar in structure but lacks the chiral center.
Cyclopropylamine: Contains a cyclopropyl group but differs in functional group and reactivity.
Cyclopropyl ketone: An oxidized form of (1R)-1-cyclopropylethanol.
Uniqueness: (1R)-1-Cyclopropylethanol is unique due to its chiral center and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. Its stereochemistry plays a crucial role in its reactivity and interactions, making it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(1R)-1-cyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKVKJZXOBFLRY-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426452 | |
| Record name | (1R)-1-cyclopropylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6516-09-2 | |
| Record name | (1R)-1-cyclopropylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-cyclopropylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




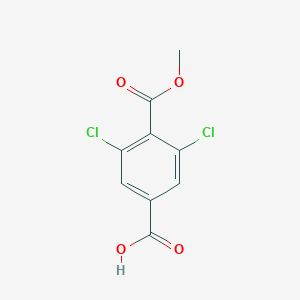
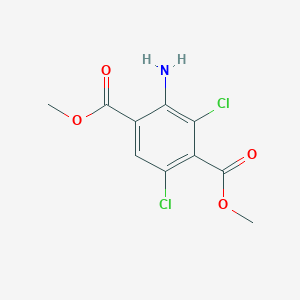
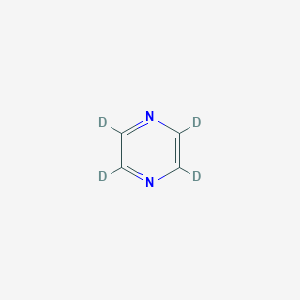
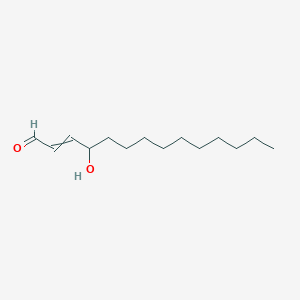
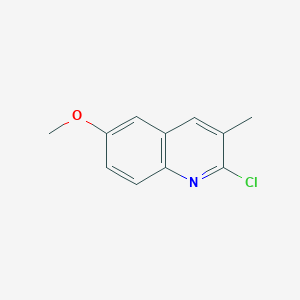
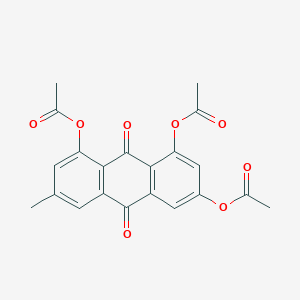


![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)

